7-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
7-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry, particularly in the development of drugs for infectious diseases such as tuberculosis . The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the radical reaction approach, which includes transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Another method involves the use of a microreactor-based continuous flow system for the synthesis of imidazo pyridine-2-carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of continuous flow systems and scalable radical reactions are likely approaches due to their efficiency and ability to produce large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
7-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: Metal-free oxidation reactions are commonly used to functionalize the imidazo[1,2-a]pyridine scaffold.
Reduction: Reduction reactions can be employed to modify the functional groups on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and nucleophiles. Reaction conditions often involve the use of solvents such as dichloromethane, acetonitrile, and tetrahydrofuran, as well as bases like sodium hydroxide and 4-dimethylaminopyridine .
Major Products Formed
The major products formed from these reactions depend on the specific functionalization being performed. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
7-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, some imidazo[1,2-a]pyridine derivatives are known to inhibit enzymes involved in bacterial cell wall synthesis, leading to the death of the bacteria . The exact molecular targets and pathways can vary depending on the specific derivative and its modifications.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent scaffold of the compound, known for its wide range of applications in medicinal chemistry.
Imidazo[1,2-b]pyridazine: Another fused bicyclic heterocycle with similar applications in drug discovery.
Imidazo[1,2-c]pyrimidine: A related scaffold with potential biological activities.
Uniqueness
7-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific functional groups, such as the tert-butoxycarbonyl protecting group, which provides stability and allows for selective reactions during synthesis . This makes it a valuable intermediate in the development of more complex molecules with potential therapeutic applications .
Properties
Molecular Formula |
C14H17N3O4 |
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Molecular Weight |
291.30 g/mol |
IUPAC Name |
7-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]imidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H17N3O4/c1-14(2,3)21-13(20)15-7-9-4-5-17-8-10(12(18)19)16-11(17)6-9/h4-6,8H,7H2,1-3H3,(H,15,20)(H,18,19) |
InChI Key |
NPELCYGTXLBSKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=NC(=CN2C=C1)C(=O)O |
Origin of Product |
United States |
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